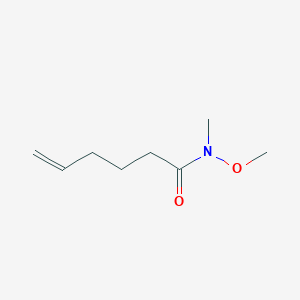
3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid), sodium salt(2:3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid), sodium salt(2:3) is a chemical compound with the molecular formula C20H44N4Na3O16S4. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its buffering capacity, making it valuable in biological and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid), sodium salt(2:3) typically involves the reaction of piperazine with 2-hydroxypropane-1-sulfonic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified to achieve the desired purity level .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid), sodium salt(2:3) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce hydroxylated compounds .
Scientific Research Applications
3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid), sodium salt(2:3) has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent in various chemical reactions to maintain pH stability.
Biology: The compound is employed in biological assays and experiments to provide a stable pH environment for enzymatic reactions and cell cultures.
Medicine: It is used in pharmaceutical formulations to enhance the stability and efficacy of drugs.
Mechanism of Action
The mechanism of action of 3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid), sodium salt(2:3) primarily involves its buffering capacity. The compound can donate or accept protons to maintain a stable pH in various environments. This property is crucial in biological systems where pH fluctuations can affect enzymatic activity and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Piperazine-N,N’-bis(2-hydroxypropanesulfonic acid) disodium salt
- Piperazine-N,N’-bis(2-hydroxypropanesulfonic acid) dihydrate
Uniqueness
Compared to similar compounds, 3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid), sodium salt(2:3) offers a higher buffering capacity and stability under various conditions. Its unique molecular structure allows it to perform effectively in a wide range of applications, making it a preferred choice in many scientific and industrial settings .
Properties
Molecular Formula |
C20H44N4Na3O16S4 |
|---|---|
Molecular Weight |
793.8 g/mol |
InChI |
InChI=1S/2C10H22N2O8S2.3Na/c2*13-9(7-21(15,16)17)5-11-1-2-12(4-3-11)6-10(14)8-22(18,19)20;;;/h2*9-10,13-14H,1-8H2,(H,15,16,17)(H,18,19,20);;; |
InChI Key |
MAOJFINLIAUPQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)O)O.C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)O)O.[Na].[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro[3,4-f][2]benzofuran-5-yl]acetic acid](/img/structure/B12446061.png)
![1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-pyrrolidine](/img/structure/B12446067.png)


![2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B12446083.png)
![7-amino-2-methyl-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride](/img/structure/B12446087.png)
![tert-butyl rel-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0~2,6~]decane-10-carboxylate hydrochloride](/img/structure/B12446100.png)
![(5E)-5-{[4-(2-methylpropoxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12446107.png)

![N-(3-methoxyphenyl)-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide](/img/structure/B12446142.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride dihydrate](/img/structure/B12446146.png)

